Ethyl 6-chloro-5-methylpicolinate
Overview
Description
Ethyl 6-chloro-5-methylpicolinate is a chemical compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.64 g/mol . It is also known by its IUPAC name, ethyl 6-chloro-5-methyl-2-pyridinecarboxylate . This compound is typically found in a pale-yellow to yellow-brown liquid form and is used in various scientific research applications .
Preparation Methods
Ethyl 6-chloro-5-methylpicolinate can be synthesized through several synthetic routes. One common method involves the reaction of 6-chloro-5-methylpyridine-2-carboxylic acid with ethanol in the presence of a catalyst . The reaction is typically carried out under inert atmosphere conditions at room temperature to ensure high purity and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Ethyl 6-chloro-5-methylpicolinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 6-chloro-5-methylpicolinate is utilized in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: Research involving this compound explores its potential therapeutic effects and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-5-methylpicolinate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
Ethyl 6-chloro-5-methylpicolinate can be compared to other similar compounds, such as:
Ethyl 6-chloro-5-methylpyridine-2-carboxylate: Similar in structure but with different functional groups.
Mthis compound: A methyl ester variant with slightly different chemical properties.
6-Chloro-5-methylpicolinic acid: The carboxylic acid form of the compound.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
ethyl 6-chloro-5-methylpyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-5-4-6(2)8(10)11-7/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVZGBHQUUQLID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C=C1)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431551 | |
Record name | Ethyl 6-chloro-5-methylpicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178421-21-1 | |
Record name | Ethyl 6-chloro-5-methylpicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.